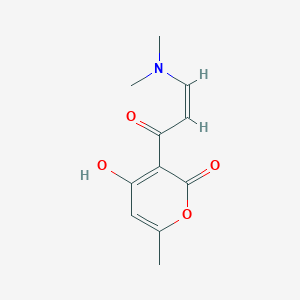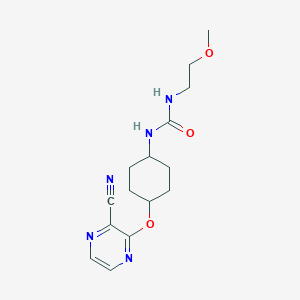![molecular formula C11H12N4O2 B2581505 (E)-3-[2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrol-3-yl]prop-2-enoic acid CAS No. 478077-83-7](/img/structure/B2581505.png)
(E)-3-[2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrol-3-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-[2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrol-3-yl]prop-2-enoic acid, commonly referred to as DMTP, is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. DMTP has a unique structure that makes it particularly useful for studying various biochemical and physiological processes.
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including structures similar to "(E)-3-[2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrol-3-yl]prop-2-enoic acid", have been explored for their potential in drug development due to their broad spectrum of biological activities. They have been studied for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties (Ferreira et al., 2013). These studies highlight the potential of triazole derivatives in addressing a range of diseases and conditions, making them a valuable tool in the development of new pharmaceuticals.
Triazole-Based Corrosion Inhibitors
Another significant application of triazole derivatives is in the field of corrosion inhibition. The 1,2,3-triazole derivatives, for example, have been identified as effective corrosion inhibitors for metals and alloys in aggressive media. These compounds, prepared via regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, exhibit good efficiency in protecting metals from corrosion, which is critical for extending the lifespan of metal structures in various industrial applications (Hrimla et al., 2021).
Antifungal Activity Against S. aureus
Research has also focused on the antibacterial activity of triazole-containing hybrids, particularly against Staphylococcus aureus. These compounds, including 1,2,3-triazole and 1,2,4-triazole hybrids, have shown promising results as potential anti-S. aureus agents. Their mechanism involves inhibition of essential bacterial enzymes and proteins, offering a novel approach to tackling antibiotic-resistant bacterial strains (Li & Zhang, 2021).
properties
IUPAC Name |
(E)-3-[2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-8-5-10(3-4-11(16)17)9(2)15(8)14-6-12-13-7-14/h3-7H,1-2H3,(H,16,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOIRGCEPQESSQ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1N2C=NN=C2)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1N2C=NN=C2)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2581425.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2581430.png)
![2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine](/img/structure/B2581431.png)


![N-cycloheptyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2581435.png)
![3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2581439.png)

![(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2581441.png)
![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2581442.png)
